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Compound of Interest

Compound Name:
1,3-Dichloro-2,2-

dimethoxypropane

CAS No.: 6626-57-9

Cat. No.: B1295575

Get Quote

Executive Summary
This technical guide details the mass spectrometry (MS) fragmentation behavior of 1,3-
dichloro-2,2-dimethoxypropane (CAS: 6626-57-9), a critical intermediate in the synthesis of

chlorinated ketones and pharmaceutical building blocks.

The fragmentation pattern of this molecule is governed by two competing mechanistic drivers:

the stabilizing influence of the gem-dimethoxy (ketal) group and the destabilizing inductive

effect of the chlorine atoms. This guide provides researchers with the specific m/z values,

isotopic signatures, and mechanistic pathways necessary to confidently identify this compound

in complex reaction mixtures.

Chemical Identity & Structural Context[1][2][3][4][5]
[6]
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Before analyzing the spectra, the structural constraints must be defined. The molecule consists

of a propane backbone with a central quaternary carbon bonded to two methoxy groups (ketal

functionality) and two chloromethyl groups.

Property Detail

IUPAC Name 1,3-Dichloro-2,2-dimethoxypropane

Synonyms 1,3-Dichloroacetone dimethyl ketal

Formula C₅H₁₀Cl₂O₂

Molecular Weight 173.04 g/mol (Average)

Monoisotopic Mass
172.0058 (³⁵Cl₂), 174.0028 (³⁵Cl³⁷Cl), 176.0000

(³⁷Cl₂)

Isotope Pattern
Distinctive 9:6:1 triad for M⁺ due to two chlorine

atoms.[1]

Fragmentation Mechanisms[7][8][9][10][11]
The Electron Ionization (EI) fragmentation of 1,3-dichloro-2,2-dimethoxypropane is

dominated by alpha-cleavage initiated by the oxygen lone pairs. Unlike simple ketones, the

ketal functionality directs fragmentation toward the formation of resonance-stabilized oxonium

ions.

Pathway A: Alpha-Cleavage (Primary Pathway)
The most favorable pathway involves the ionization of a methoxy oxygen followed by the

homolytic cleavage of the C1–C2 or C2–C3 bond. This results in the loss of a chloromethyl

radical (•CH₂Cl).[2][1]

Precursor: Molecular Ion [M]⁺[3][4][5]• (m/z 172/174/176)

Neutral Loss: •CH₂Cl (49 Da)

Product Ion:m/z123 (monoisotopic ³⁵Cl)
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Mechanism: The radical cation on the oxygen drives the ejection of the chloromethyl group to

form a stable dialkoxy carbenium ion.

Isotope Signature: The resulting fragment contains one chlorine atom, exhibiting a 3:1

intensity ratio at m/z 123 and 125.

Pathway B: Methoxy Radical Loss
A secondary pathway involves the direct loss of a methoxy radical (•OCH₃). While less

favorable than C–C cleavage in this specific sterically crowded environment, it is a standard

ketal fragmentation mode.

Neutral Loss: •OCH₃ (31 Da)

Product Ion:m/z141 (monoisotopic ³⁵Cl₂)

Mechanism: Direct cleavage of the C–O bond.

Isotope Signature: Retains two chlorine atoms, showing the characteristic 9:6:1 pattern at

m/z 141, 143, and 145.

Pathway C: Acylium Ion Formation (Ketone Reversion)
Under high-energy EI conditions, ketals often fragment further to mimic their parent ketones.

The ion at m/z 123 can eliminate methyl chloride (MeCl) or formaldehyde to generate the

acylium ion characteristic of 1,3-dichloroacetone.

Product Ion:m/z77 (³⁵Cl)

Structure: [Cl-CH₂-C≡O]⁺

Significance: This is often the base peak in the spectrum of the non-ketalized precursor, 1,3-

dichloroacetone.

Visualization of Signaling Pathways
The following diagram illustrates the competitive fragmentation pathways, highlighting the

transition from the molecular ion to the stable diagnostic fragments.
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Molecular Ion (M+)
[ClCH2-C(OMe)2-CH2Cl]+.

m/z 172 (9:6:1)

Alpha-Cleavage Product
[MeO-C(=OMe)-CH2Cl]+

m/z 123 (3:1)

 - •CH2Cl (Alpha Cleavage)

Methoxy Loss Product
[ClCH2-C(=OMe)-CH2Cl]+

m/z 141 (9:6:1)

 - •OMe

Acylium Ion
[Cl-CH2-C≡O]+

m/z 77 (3:1)

 Secondary Frag.
(- MeOMe)

Loss of •CH2Cl Loss of •OMe Loss of Me2O

Click to download full resolution via product page

Caption: Competitive fragmentation pathways of 1,3-dichloro-2,2-dimethoxypropane under

Electron Ionization (70 eV).

Key Diagnostic Ions Table
Use this table to validate experimental data. Relative abundances are estimates based on the

stability of the carbocation intermediates.

m/z (³⁵Cl)
Ion
Composition

Structure Isotope Ratio Origin

172 [C₅H₁₀Cl₂O₂]⁺• Molecular Ion 100 : 65 : 10 Parent Molecule

141 [C₄H₇Cl₂O]⁺ [M - OMe]⁺ 100 : 65 : 10 Loss of Methoxy

123 [C₄H₈ClO₂]⁺ [M - CH₂Cl]⁺ 100 : 33
Alpha Cleavage

(Diagnostic)

77 [C₂H₂ClO]⁺ [ClCH₂CO]⁺ 100 : 33
Acylium / Ketone

fragment

49 [CH₂Cl]⁺ [CH₂Cl]⁺ 100 : 33
Chloromethyl

cation
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Experimental Protocols
To ensure reproducible fragmentation and avoid thermal degradation (hydrolysis of the ketal) in

the injection port, strict adherence to the following protocol is required.

Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH).

Avoid protic solvents with traces of acid.

Neutralization: Add a micro-spatula tip of solid K₂CO₃ to the vial if the sample is suspected to

contain acidic impurities (acid catalyzes the reversion to 1,3-dichloroacetone).

Filtration: Filter through a 0.2 µm PTFE syringe filter into a GC vial.

GC-MS Method Parameters
Inlet Temperature: 200°C (Keep relatively low to prevent thermal ketal hydrolysis).

Split Ratio: 50:1 (To prevent detector saturation).

Column: DB-5ms or equivalent (5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.

Carrier Gas: Helium at 1.0 mL/min (constant flow).

Oven Program:

Initial: 50°C for 2 min.

Ramp: 15°C/min to 250°C.

Hold: 3 min.

MS Source: Electron Ionization (EI) at 70 eV.

Source Temp: 230°C.

Scan Range:m/z 35–300.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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